molecular formula C7H9N3O2 B8407497 2-Acetylamino-4-hydroxymethylpyrimidine

2-Acetylamino-4-hydroxymethylpyrimidine

Cat. No. B8407497
M. Wt: 167.17 g/mol
InChI Key: DTVVKAKPUOCKDK-UHFFFAOYSA-N
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Patent
US07906511B2

Procedure details

Thionyl chloride (0.18 mL, 2.4 mmol) was added to a suspension of 2-acetylamino-4-hydroxymethylpyrimidine (290 mg, 1.7 mmol, Reference Compound No. 4-3) in anhydrous methylene chloride (10 mL) at room temperature, and the mixture was stirred for 30 minutes. The solvent was evaporated under reduced pressure, then water (50 mL) and ethyl acetate (100 mL) were added thereto and the mixture was separated into the organic layer and the aqueous layer, and the aqueous layer was extracted twice with ethyl acetate (50 mL). The whole organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give 68 mg of the title Reference Compound as a yellow solid (Yield: 18%).
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
18%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]([NH:8][C:9]1[N:14]=[C:13]([CH2:15]O)[CH:12]=[CH:11][N:10]=1)(=[O:7])[CH3:6]>C(Cl)Cl>[C:5]([NH:8][C:9]1[N:14]=[C:13]([CH2:15][Cl:3])[CH:12]=[CH:11][N:10]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
0.18 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=NC=CC(=N1)CO
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
water (50 mL) and ethyl acetate (100 mL) were added
CUSTOM
Type
CUSTOM
Details
the mixture was separated into the organic layer
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer, and the aqueous layer was extracted twice with ethyl acetate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The whole organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=NC=CC(=N1)CCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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